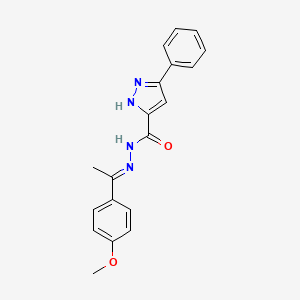
(E)-N'-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of Schiff base, which are often used in organic chemistry and have a general structure of R2C=NR’ . They are known for their model character and practical applications .
Synthesis Analysis
Schiff bases are typically synthesized by condensing a primary amine with an active carbonyl compound, such as an aldehyde or ketone . The synthesis process often involves stirring the reactants in a solvent for several hours .Molecular Structure Analysis
The molecular structure of Schiff bases can vary, but they generally contain a carbon-nitrogen double bond . Some similar compounds have been found to crystallize in multiple forms depending on the solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine, the molecular weight is 255.31 g/mol, it has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Scientific Research Applications
Tyrosinase Inhibition
(E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide: has been investigated as a potent tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin synthesis, and inhibiting its activity can have implications in treating hyperpigmentation disorders. Specifically, the compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) , a derivative of STK104907, demonstrated strong competitive inhibition against mushroom tyrosinase. It exhibited an IC50 value of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . This finding suggests its potential use in developing therapeutic agents for conditions associated with abnormal skin pigmentation.
Anti-Melanogenesis Properties
The same compound, 1c , also showed anti-melanogenic effects. It directly inhibited cellular tyrosinase in B16F10 melanoma cells induced by α-MSH (melanocyte-stimulating hormone) and IBMX (3-isobutyl-1-methylxanthine). By interacting with tyrosinase residues in the active site, it effectively reduced melanin content in these cells in a dose-dependent manner . This property highlights its relevance in cosmetic formulations and dermatology.
Asymmetric Oxidation Catalyst
In a different context, STK104907 derivatives have been explored as catalysts. For instance, a study investigated the asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (MOPE) using Acetobacter sp. CCTCC M2090. Although not directly related to STK104907, this research demonstrates the compound’s potential as a catalyst in biocatalysis .
properties
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13(14-8-10-16(25-2)11-9-14)20-23-19(24)18-12-17(21-22-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFWIUBMGMTRED-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2560860.png)
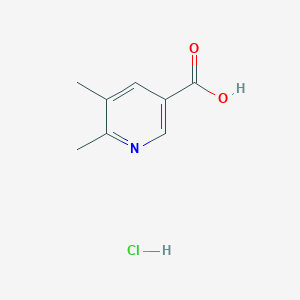
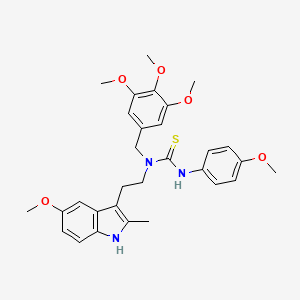
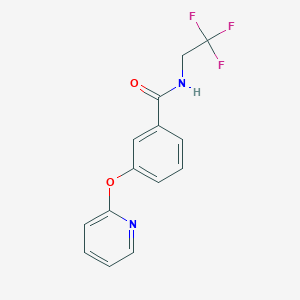
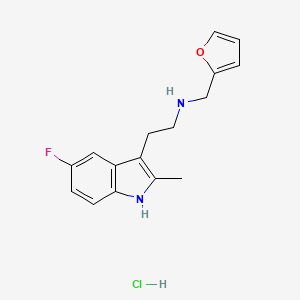
![8-(3-Chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2560873.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2560874.png)
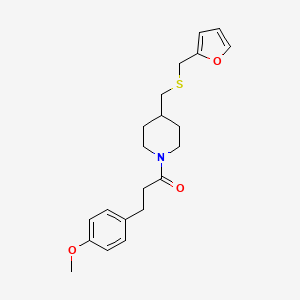
![benzyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2560878.png)
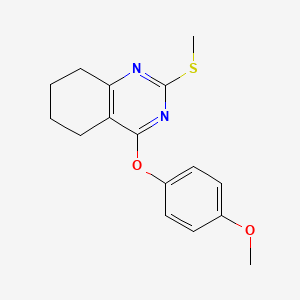
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2560880.png)

![3-(phenylthio)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2560882.png)
